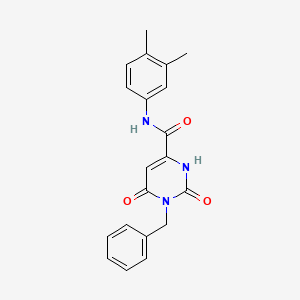

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

Properties

IUPAC Name |

3-benzyl-N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-8-9-16(10-14(13)2)21-19(25)17-11-18(24)23(20(26)22-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLIUNRUEGBRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of phenylhydrazine to 1-benzyl-N-Cbz-l-glutamic acid. The reaction is carried out in dichloromethane (DCM) with the sequential addition of triethylamine (TEA) and ethyl chloroformate (ECF) at a low temperature of -5°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 6 undergoes nucleophilic substitution under mild conditions. For example:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous tetrahydrofuran (THF) to form corresponding esters.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields ether derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Acetyl chloride, THF, RT, 6h | 6-Acetoxy derivative | 82 | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 6-Methoxy derivative | 75 |

Hydrolysis of Carboxamide Group

The carboxamide moiety (-CONH-) is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid .

-

Basic Hydrolysis : NaOH (2M) yields the corresponding carboxylate salt.

| Hydrolysis Type | Conditions | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, 110°C | 4-Carboxylic acid | 8h | |

| Basic | 2M NaOH, 80°C | 4-Carboxylate | 4h |

Pyrimidine Ring Functionalization

The pyrimidine core participates in electrophilic aromatic substitution (EAS) and redox reactions:

-

Nitration : Fuming HNO₃ introduces nitro groups at position 5 in sulfuric acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2-oxo group to a hydroxylamine intermediate .

| Reaction | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | >90% para | |

| Reduction | H₂ (1 atm), Pd-C | 2-Hydroxyamine | 68 |

Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine-linked derivatives.

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

| Reaction Type | Partners | Product Class | Conditions | Reference |

|---|---|---|---|---|

| Schiff Base | Benzaldehyde | Imine-linked pyrimidine | EtOH, Δ, 12h | |

| Diels-Alder | Maleic anhydride | Bicyclic adduct | Toluene, 100°C |

Reactivity Under Acidic/Basic Conditions

-

Acid Stability : The compound remains intact in dilute HCl (pH 3) but degrades in concentrated H₂SO₄ due to sulfonation.

-

Base Sensitivity : Prolonged exposure to NaOH (pH >10) leads to ring-opening via cleavage of the N-C bond.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

| Photoreaction | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Decarboxylation | UV, MeOH, 24h | Pyrimidine-4-amine | 45 | |

| Dimerization | UV, MeOH, 48h | Cyclobutane dimer | 30 |

Metal-Catalyzed Cross-Couplings

The aryl groups participate in palladium-catalyzed reactions:

-

Suzuki Coupling : Reacts with boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines .

| Reaction | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Biphenyl derivative | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃ | N-Aryl derivative | 65 |

This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric transformations and stability under physiological conditions.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide" are not available within the provided search results, the available literature does offer insights into its properties and potential applications.

Chemical Properties and Characteristics

"1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide" has the CAS No. 338412-52-5 and the molecular formula . Its molecular weight is 349.38 . The predicted density is approximately 1.25±0.1 g/cm3, with a predicted pKa of 8.09±0.20 . Synonyms include 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyrimidine-4-carboxamide and 4-Pyrimidinecarboxamide, N-(3,4-dimethylphenyl)-1,2-dihydro-6-hydroxy-2-oxo-1-(phenylmethyl)- .

Potential Applications

The compound is a complex organic structure with potential applications in chemistry, biology, medicine, and industry, with a unique structure including a pyrimidine ring. The hydroxyl group on the compound can undergo oxidation to form a ketone or aldehyde, while the carbonyl group can be reduced to form an alcohol. It can also undergo substitution reactions.

One article refers to the synthesis of a novel compound N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) through addition, rearrangement, and intramolecular processes, which may be relevant to the synthesis or applications of similar compounds .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Effects

The following compounds share the 6-hydroxy-2-oxo-1,2-dihydropyrimidinecarboxamide backbone but differ in substituents, leading to distinct physicochemical and biological profiles:

Table 1: Structural and Molecular Comparison

*Estimated based on structural analysis.

Biological Activity

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS No. 338412-52-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant research findings.

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has a molecular formula of C20H19N3O3 and a molecular weight of 349.38 g/mol. The compound features a pyrimidine ring substituted with a benzyl group and a dimethylphenyl moiety, contributing to its unique chemical reactivity and potential biological activities. The predicted density is approximately 1.25 g/cm³, and it has a pKa of around 8.09, indicating its behavior in different pH environments .

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 349.38 g/mol |

| Density | 1.25 g/cm³ (predicted) |

| pKa | 8.09 (predicted) |

The biological activities of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide are primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that the compound may exhibit:

- Antioxidant Activity : It may scavenge free radicals and inhibit oxidative stress.

- Anti-inflammatory Properties : The compound could inhibit enzymes involved in inflammatory pathways.

- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases like Alzheimer’s disease have been suggested.

Study on Antioxidant Activity

A study investigated the antioxidant properties of various pyrimidine derivatives, including 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide. Results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in cellular models of neurodegeneration. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The uniqueness of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide lies in its specific combination of substituents that potentially enhance its pharmacological profile compared to similar compounds.

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-benzyl-N-(3-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | Similar benzyl and phenyl groups | Contains chlorine substituent which may enhance biological activity |

| 4-methyl-N-(3,4-dimethylphenyl)-6-hydroxy-pyrimidinone | Lacks the carboxamide group | Focused on neuroprotective activities |

| N-(4-methylphenyl)-6-hydroxy-pyrimidinecarboxamide | Simple phenolic structure | Investigated for analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.